molecular formula C5H9F2NO B2741926 (4,4-Difluoropyrrolidin-3-yl)methanol CAS No. 763060-99-7

(4,4-Difluoropyrrolidin-3-yl)methanol

Cat. No.: B2741926
CAS No.: 763060-99-7
M. Wt: 137.13
InChI Key: KZCQPDDTALRRBM-UHFFFAOYSA-N
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Description

(4,4-Difluoropyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H11F2NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of two fluorine atoms at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 3-position makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,4-difluoropyrrolidine with formaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for (4,4-Difluoropyrrolidin-3-yl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products include 4,4-difluoropyrrolidine-3-carboxylic acid or 4,4-difluoropyrrolidine-3-aldehyde.

    Reduction: The major products include 4,4-difluoropyrrolidin-3-ylmethanol or 4,4-difluoropyrrolidin-3-amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.

Scientific Research Applications

(4,4-Difluoropyrrolidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4-Difluoropyrrolidin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorine atoms and hydroxymethyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Difluoropyrrolidin-3-yl)methanol is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms and a hydroxymethyl group makes it a valuable compound for various research applications .

Properties

IUPAC Name

(4,4-difluoropyrrolidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-8-1-4(5)2-9/h4,8-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCQPDDTALRRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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